molecular formula C7H9ClN2O2 B2914209 ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate CAS No. 942853-19-2

ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2914209
CAS No.: 942853-19-2
M. Wt: 188.61
InChI Key: USRKCNVVALKELO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom, a methyl group, and an ethyl ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and esterification steps .

Industrial Production Methods

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Hydrolysis: Acidic or basic conditions.

Major Products

Scientific Research Applications

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-1H-pyrazole-3-carboxylate: Lacks the methyl group.

    Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: Has a methyl ester instead of an ethyl ester.

    4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid form.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group can influence its solubility and reactivity compared to similar compounds .

Biological Activity

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the chloro group and the ethyl ester enhances its lipophilicity, potentially influencing its pharmacokinetics and bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or inhibition of enzymatic activities essential for bacterial survival .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

Cancer Cell Line IC50 (µM)
MDA-MB-23120
HepG225
A549 (Lung Cancer)30

This compound interacts with specific molecular targets such as enzymes or receptors. It is hypothesized to inhibit enzyme activity or modulate receptor functions, leading to various biological effects. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which are crucial in inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy : A recent study investigated the antimicrobial properties of several pyrazole derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections .
  • Anticancer Research : In a comparative study on pyrazole derivatives, this compound demonstrated superior anticancer activity against colorectal and breast cancer cell lines compared to other derivatives. The study concluded that modifications on the pyrazole structure could enhance cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation or substitution reactions. A common approach involves reacting a pyrazole precursor (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) with ethyl chloroformate under basic conditions. For example, potassium carbonate in acetonitrile at reflux (80–100°C) facilitates esterification and chlorination . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of acid to ethyl chloroformate) and reaction time (typically 6–12 hours). Side reactions, such as over-alkylation or hydrolysis, can be minimized by inert atmosphere (N₂/Ar) and anhydrous solvents .

Q. How should researchers handle and store this compound to ensure stability?

The compound is stable under recommended storage conditions (2–8°C, inert atmosphere, desiccated). Avoid exposure to moisture, strong oxidizers, or high temperatures (>50°C), which may trigger decomposition into hazardous byproducts (e.g., carbon monoxide, nitrogen oxides) . Use PPE (gloves, goggles, lab coat) during handling, and dispose of waste via licensed chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. What analytical methods are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester group (δ ~4.2–4.3 ppm for -OCH₂CH₃) and chlorinated pyrazole ring (δ ~6.5–7.5 ppm for aromatic protons). Compare shifts with analogs like ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₉ClN₂O₂, theoretical 188.61 g/mol). ESI+ or EI modes detect fragmentation patterns (e.g., loss of -COOEt group, m/z ~140) .
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects hydrolytic degradation products .

Q. How can researchers address contradictions in reported toxicity or environmental impact data?

Existing SDS documents for similar pyrazole esters (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) note limited ecotoxicological data . To resolve discrepancies:

  • Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) using OECD Test Guideline 202.
  • Perform soil mobility studies (OECD 121) to evaluate leaching potential, given the compound’s moderate logP (~2.5) .
  • Compare results with structurally related compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) to infer degradation pathways .

Q. What strategies optimize regioselectivity in further functionalization of the pyrazole ring?

The 4-chloro group is electron-withdrawing, directing electrophilic substitutions to the 5-position. For example:

  • Suzuki Coupling : Use Pd(PPh₃)₄ catalyst and arylboronic acids in THF/water (3:1) at 80°C to introduce aryl groups at C5 .
  • Nucleophilic Displacement : Replace the chlorine atom with amines (e.g., benzylamine) in DMF at 120°C, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Methodological Challenges and Solutions

Q. How to mitigate byproduct formation during large-scale synthesis?

Common byproducts include:

  • Diethyl carbonate : Forms via over-esterification. Control by limiting ethyl chloroformate excess (<10%) and using molecular sieves to absorb HCl .
  • Pyrazole dimerization : Occurs under prolonged heating. Add radical inhibitors (e.g., BHT) or reduce reaction temperature to 60°C .

Q. What computational tools predict the compound’s reactivity in drug discovery?

  • DFT Calculations : Simulate electrophilic Fukui indices to identify reactive sites on the pyrazole ring .
  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. The ester group enhances binding affinity to hydrophobic pockets .

Q. Data Gaps and Future Research Directions

  • Toxicokinetics : No in vivo ADME data exist. Recommend rodent studies with radiolabeled compound to track absorption and metabolism .
  • Catalytic Recycling : Explore green chemistry approaches (e.g., enzyme-mediated esterification) to reduce waste .

Properties

IUPAC Name

ethyl 4-chloro-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRKCNVVALKELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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